Methyl 4-amino-2-(trifluoromethyl)benzoate

Description

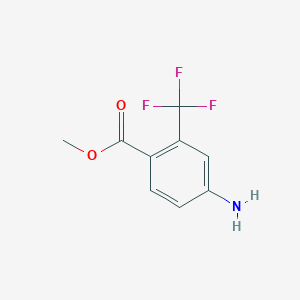

Chemical Structure and Properties Methyl 4-amino-2-(trifluoromethyl)benzoate (CAS 894796-87-3) is a benzoate ester derivative with molecular formula C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol . Its structure features an amino group (-NH₂) at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2) on the benzene ring, with a methyl ester (-COOCH₃) at the C1 position. This compound is utilized as a building block in organic synthesis and life sciences, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

methyl 4-amino-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEKSDFYHAQYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-2-(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and esterases, which catalyze the hydrolysis of ester bonds in the compound. These interactions are crucial for the compound’s biochemical activity and its role in metabolic pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. It also interacts with DNA and RNA, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its conversion into different metabolites. These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The compound’s role in these pathways is crucial for its biochemical activity and cellular effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s transport and distribution are essential for its biochemical activity and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its biochemical activity and its role in cellular processes.

Biological Activity

Methyl 4-amino-2-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzoate structure with an amino group at the para position and a trifluoromethyl group at the ortho position. The trifluoromethyl group is known for its electron-withdrawing properties, which enhance the compound's lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group significantly influences the compound's reactivity and biological effects.

- Lipophilicity : The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes.

- Target Interaction : Inside cells, the compound can interact with specific enzymes and receptors, modulating their activities. This interaction may lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activity

Research has highlighted several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound may demonstrate similar effects through its interactions with bacterial enzymes.

- Anticancer Activity : Preliminary investigations suggest that this compound could act as an anticancer agent by inhibiting specific pathways involved in tumor growth. For instance, derivatives of similar structures have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

Case Studies

- Inhibition of Receptor Tyrosine Kinases : A study on structurally related compounds demonstrated that derivatives with trifluoromethyl groups exhibited significant inhibition against RTKs such as EGFR and HER-2, suggesting potential applications in cancer therapy .

- Antimicrobial Studies : Another study reported the synthesis of various benzoate derivatives, including those with trifluoromethyl substitutions, which were evaluated for their antimicrobial efficacy against different bacterial strains. Results indicated that these compounds had varying degrees of effectiveness, correlating with their lipophilicity .

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6)

- Structural Difference: The amino and trifluoromethyl groups are swapped (amino at C2, -CF₃ at C4).

- Impact: Positional isomerism alters electronic effects. The para-amino group in the target compound enhances resonance stabilization compared to the meta-amino configuration in this isomer. This affects reactivity in electrophilic substitution reactions .

Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS 22235-25-2)

- Structural Difference: Amino at C3 and -CF₃ at C4.

Ester Group Variants

Ethyl 2-amino-4-trifluoromethylbenzoate (CAS 65568-55-0)

Functional Group Substitutions

Methyl 4-amino-2-(difluoromethoxy)benzoate (CAS 1628431-63-9)

Sulfonylurea Herbicides (Pesticide Analogs)

Compounds like triflusulfuron methyl ester () share a benzoate core but incorporate triazine and sulfonylurea moieties.

Physicochemical Properties

| Compound | Molecular Weight | LogP* (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Methyl 4-amino-2-(trifluoromethyl)benzoate | 219.16 | 1.8 | ~50 (in DMSO) |

| Methyl 2-amino-4-(trifluoromethyl)benzoate | 219.16 | 1.9 | ~45 (in DMSO) |

| Ethyl 2-amino-4-trifluoromethylbenzoate | 233.18 | 2.4 | ~30 (in DMSO) |

| Methyl 4-amino-2-(difluoromethoxy)benzoate | 217.17 | 1.5 | ~60 (in DMSO) |

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.